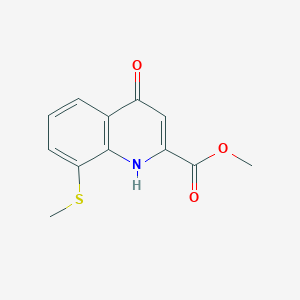![molecular formula C18H15N5 B8356270 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine](/img/structure/B8356270.png)
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring and an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core.
Substitution Reactions: The pyrrolopyridine core is then subjected to substitution reactions to introduce the pyrimidine and o-tolyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
科学研究应用
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs)
Cancer Research: Due to its inhibitory activity against FGFRs and CDKs, the compound is explored for its potential in cancer therapy, particularly in inhibiting tumor cell proliferation and inducing apoptosis
Biological Studies: The compound is used in various biological assays to study its effects on cell signaling pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine involves its interaction with specific molecular targets, such as FGFRs and CDKs. The compound inhibits these kinases by binding to their active sites, thereby blocking their activity and disrupting downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and are studied for their potential in cancer therapy.
Uniqueness
The uniqueness of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine lies in its specific structural features and its dual inhibitory activity against both FGFRs and CDKs. This dual activity makes it a promising candidate for further development as a therapeutic agent in cancer treatment .
属性
分子式 |
C18H15N5 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-(1H-pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5/c1-12-4-2-3-5-15(12)22-18-20-9-7-17(23-18)14-11-21-16-6-8-19-10-13(14)16/h2-11,21H,1H3,(H,20,22,23) |
InChI 键 |
OGYQILGRPOUUSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC=CC(=N2)C3=CNC4=C3C=NC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-({1-[4-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-2-propanamine](/img/structure/B8356241.png)
![6-trifluoromethyl-1H-pyrazolo-[3,4-b]pyridin-3-ol](/img/structure/B8356243.png)


![[4-(2-Ethoxyethoxy)-2,6-dimethylphenyl]boronic acid](/img/structure/B8356277.png)


![methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate](/img/structure/B8356299.png)
